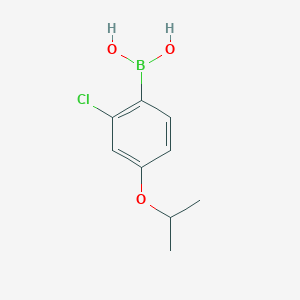
Ácido 2-fluoro-3-metoxifenilborónico
Descripción general
Descripción
2-Fluoro-3-methoxyphenylboronic acid is a compound that is part of the arylboronic acid family, which are commonly used in organic synthesis and medicinal chemistry due to their ability to form carbon-carbon bonds. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the reactivity and physical properties of the molecule, making it a valuable building block in the synthesis of various chemical compounds.
Synthesis Analysis
The synthesis of compounds related to 2-fluoro-3-methoxyphenylboronic acid often involves palladium-catalyzed reactions. For instance, palladium(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids have been demonstrated to construct benzofuro[2,3-c]pyridine skeletons with high selectivity . Additionally, the synthesis of fluorine-containing heterocyclic compounds can be achieved using 2-fluoroacrylic building blocks, which shows the versatility of fluorine-substituted precursors in organic synthesis .
Molecular Structure Analysis
The molecular structure of related boronic acids can exhibit diverse solid-state structures, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles . The presence of fluorine can affect the molecular conformation and the tautomeric balance between different forms. X-ray analyses and NMR spectroscopy are often used to determine the molecular structures and investigate the influence of substituents like fluorine on the properties of these compounds .
Chemical Reactions Analysis
Fluoro-containing arylboronic acids are efficient coupling partners in cross-coupling reactions. For example, electron-poor, fluoro-containing arylboronic acids have been found to react faster than electron-rich/neutral arylboronic acids in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions . This highlights the reactivity of fluoro-substituted arylboronic acids in forming new carbon-carbon bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of the fluorine atom. The fluorine atom is highly electronegative, which can lead to increased acidity of the boronic acid and affect its reactivity in Suzuki-Miyaura coupling reactions. The tautomeric equilibria and pKa values of fluoro-substituted 2-formylphenylboronic acids have been studied, revealing the impact of the fluorine position on the compound's properties . Additionally, the synthesis of novel fluorophores, such as 6-methoxy-4-quinolone, demonstrates the potential of fluoro-substituted compounds in a wide pH range, which is beneficial for applications in biomedical analysis .
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki Regioselectivo
Este compuesto se utiliza como reactivo en reacciones de acoplamiento de Suzuki regioselectivas. Estos acoplamientos son fundamentales para crear enlaces carbono-carbono, que son esenciales en la síntesis orgánica y los productos farmacéuticos .
Inhibidores de la 17β-Hidroxi-esteroide Deshidrogenasa Tipo 1
Sirve como precursor en la preparación de inhibidores para la 17β-hidroxi-esteroide deshidrogenasa tipo 1, una enzima involucrada en el metabolismo de los esteroides y un objetivo para el tratamiento de enfermedades como el cáncer de mama .
Preparación de Ésteres Borónicos
El compuesto se utiliza en la síntesis de ésteres borónicos, que son intermedios valiosos en química orgánica y descubrimiento de fármacos debido a su versatilidad en diversas reacciones químicas .
Investigación de Material Biológico o Compuesto Orgánico
Se utiliza como un reactivo bioquímico que se puede emplear como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida, expandiendo nuestra comprensión de los procesos y sistemas biológicos .
Síntesis de Fluoro-bifenil-ciclohexenos Líquido Cristalinos
Aunque no está directamente relacionado con el Ácido 2-fluoro-3-metoxifenilborónico, ácidos fluorofenilborónicos similares se han utilizado para sintetizar nuevos fluoro-bifenil-ciclohexenos líquido cristalinos, lo que indica posibles aplicaciones en ciencia de los materiales .
Síntesis de Agonistas del Receptor de Leucotrieno B4
Una vez más, si bien no está directamente relacionado con el compuesto en cuestión, los ácidos fenilborónicos relacionados se han utilizado en la síntesis de o-fenilfenoles como potentes agonistas del receptor de leucotrieno B4, lo que sugiere posibles aplicaciones terapéuticas .
Análisis de Reactivo de Acoplamiento de Suzuki–Miyaura
Las propiedades y aplicaciones del compuesto se analizan en el contexto más amplio de los reactivos de boro utilizados en el acoplamiento de Suzuki–Miyaura, destacando su papel en esta reacción química esencial .
Solicitudes de Patentes
Las patentes que involucran compuestos similares sugieren posibles aplicaciones industriales y comerciales, incluido el uso en diversos procesos de síntesis química como la reacción de acoplamiento de Suzuki .
Cada aplicación demuestra la versatilidad y la importancia del this compound en la investigación científica en múltiples campos.
Sigma-Aldrich <a aria-label="2: Sigma-Aldrich" data-citationid="791a396e-4123-7fe5-b044-e32956d5a4ce-41" h="ID=SERP,5015.1" href="https://www.abmole.com/products/3523
Mecanismo De Acción
Target of Action
It is known to be a reactant in the suzuki-miyaura coupling , a widely used reaction in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 2-Fluoro-3-methoxyphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key step in various biochemical pathways. For instance, 2-Fluoro-3-methoxyphenylboronic acid has been used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of estrone to estradiol, a more potent form of estrogen .
Result of Action
The result of the action of 2-Fluoro-3-methoxyphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling . This can lead to the synthesis of various organic compounds, including potential pharmaceuticals like inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Action Environment
The efficacy and stability of 2-Fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is typically performed under mild conditions and can tolerate a wide range of functional groups . The reaction requires a palladium catalyst and a base , and its efficiency can be affected by the choice of these reagents. Furthermore, the compound should be stored in a dark place, sealed, and dry to maintain its stability.
Safety and Hazards
Propiedades
IUPAC Name |
(2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZNMSBFBPDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407258 | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352303-67-4 | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352303-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352303674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42SY4A63V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?
A1: 2-Fluoro-3-methoxyphenylboronic acid serves as a crucial building block in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate [, ]. It undergoes a reaction with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, facilitated by its boronic acid functionality, to introduce the 4-chloro-2-fluoro-3-methoxyphenyl moiety into the final product [, ]. This reaction is a key step in achieving the desired structure.
Q2: How does the extraction method described in the research impact the use of 2-Fluoro-3-methoxyphenylboronic acid in this synthesis?
A2: The research emphasizes an efficient extraction method for 2-Fluoro-3-methoxyphenylboronic acid using methyl isobutyl ketone [, ]. This is significant because it allows for the separation and subsequent reaction of the boronic acid with high purity [, ]. This directly contributes to a higher yield of the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, while reducing the overall complexity and cost of the synthesis process [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



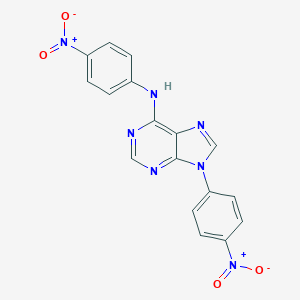
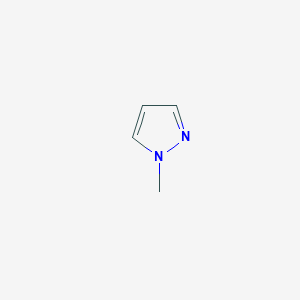
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
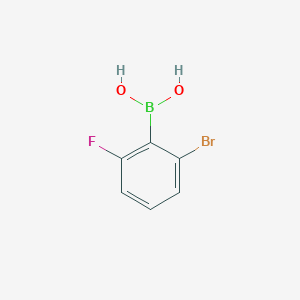



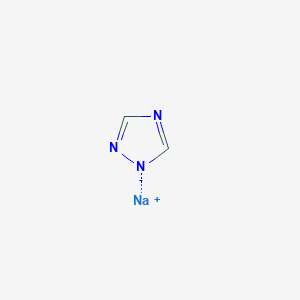
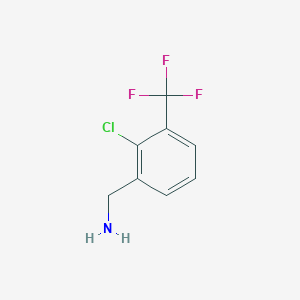

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
